An In-depth Technical Guide to the Physicochemical Properties of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine
An In-depth Technical Guide to the Physicochemical Properties of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine, a substituted pyrimidine of interest to researchers in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public-domain literature, this guide integrates data from closely related analogs, predictive models, and established analytical methodologies. The primary objective is to equip researchers, scientists, and drug development professionals with a robust framework for the characterization, handling, and application of this compound. This document emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for determining key physicochemical parameters, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved pharmaceuticals.[1][2] The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a compound's steric and electronic properties, which in turn dictates its pharmacokinetic and pharmacodynamic profiles. The subject of this guide, (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine, features a chlorine atom, a methylthio group, and a methanamine substituent, each contributing to its unique chemical character. The chloro group can act as a leaving group for further functionalization, while the methylthio and methanamine moieties can participate in crucial hydrogen bonding and other non-covalent interactions with biological targets.[3] A thorough understanding of its physicochemical properties is therefore a prerequisite for any rational drug design and development program.
Molecular Structure and Identifiers
A precise understanding of the molecular structure is fundamental to interpreting its chemical behavior and spectroscopic data.
Chemical Structure
The chemical structure of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine is depicted below:
Key Identifiers
While a specific CAS number for this compound is not readily found in major chemical databases, its fundamental identifiers have been determined based on its structure.
| Identifier | Value | Source |
| IUPAC Name | (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine | IUPAC Nomenclature |
| Molecular Formula | C₆H₈ClN₃S | Calculated |
| Molecular Weight | 189.67 g/mol | Calculated |
| Canonical SMILES | CSC1=NC(=C(C(=N1)Cl)CN) | Calculated |
| InChI | InChI=1S/C6H8ClN3S/c1-11-6-9-4(7)3(2-8)5(10-6) | Calculated |
| InChIKey | [To be generated upon synthesis and registration] | - |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine, based on data from structurally similar compounds and computational models. It is crucial to note that these are estimations and should be confirmed by experimental data.
| Property | Predicted Value/Range | Comments and Comparative Data |
| Physical State | Solid (crystalline) | Substituted pyrimidines are typically solids at room temperature. For instance, the related compound 4-Amino-6-chloro-2-(methylthio)pyrimidine is a solid. |
| Melting Point | 120-140 °C | The melting point of 4-Amino-6-chloro-2-(methylthio)pyrimidine is reported to be in the range of 130-132 °C.[4] The substitution pattern of the target molecule is expected to result in a similar melting point range. |
| Boiling Point | > 300 °C (decomposes) | High boiling points are characteristic of such heterocyclic compounds due to strong intermolecular forces. Decomposition at elevated temperatures is likely. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., Methanol, DMSO) | The presence of the amine group may confer some aqueous solubility, but the overall aromatic and substituted nature suggests limited solubility in water. The related 4-Amino-6-chloro-2-(methylthio)pyrimidine is soluble in methanol.[5] |
| pKa | Amine group: ~8-9; Pyrimidine nitrogens: ~1-2 | The basicity of the exocyclic amine is expected to be typical for an alkylamine. The pyrimidine ring nitrogens are weakly basic due to the electron-withdrawing effects of the chloro and methylthio groups.[2][6] |
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine. These protocols are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data quality and reproducibility.[7][8]
Melting Point Determination
The melting point is a critical indicator of purity. The capillary method is the standard technique recognized by most pharmacopeias.
Protocol: Capillary Melting Point Determination
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Sample Preparation: Ensure the sample is finely powdered and thoroughly dried, for example, in a vacuum desiccator over a suitable desiccant for 24 hours.
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Capillary Loading: Load a thin-walled capillary tube with the powdered sample to a height of 2-3 mm.
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Instrumentation: Use a calibrated digital melting point apparatus.
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Measurement:
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Set a heating ramp rate of 10-20 °C/minute for a preliminary determination.
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For an accurate measurement, use a fresh sample and set a ramp rate of 1-2 °C/minute, starting from a temperature approximately 10-15 °C below the estimated melting point.
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-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts. This range is the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Aqueous solubility is a critical parameter for drug development. The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol: Shake-Flask Method for Solubility Determination
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System Preparation: Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).
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Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed flask.
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Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.
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Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature.
Caption: Shake-Flask Solubility Workflow.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and confirmation. The following subsections outline the expected spectral features of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the methylthio group (singlet, ~2.5 ppm), the methylene protons of the methanamine group (singlet, ~3.8-4.2 ppm), the amine protons (broad singlet, variable chemical shift), and the pyrimidine ring proton (singlet, ~8.0-8.5 ppm).
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¹³C NMR: The carbon NMR spectrum will show signals for all six carbon atoms in the molecule, with the chemical shifts influenced by the attached heteroatoms and functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
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Molecular Ion Peak: Due to the presence of a chlorine atom, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be two peaks, one for the molecule containing the ³⁵Cl isotope and another at M+2 for the molecule containing the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1.
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Fragmentation: Common fragmentation pathways may include the loss of the chlorine atom, the methyl group from the methylthio moiety, or cleavage of the methanamine side chain.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
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N-H Stretching: The amine group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
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C-H Stretching: Aromatic and aliphatic C-H stretching bands will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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C=N and C=C Stretching: The pyrimidine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
Reactivity and Stability
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Stability: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is expected to be stable under standard laboratory conditions.
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Reactivity: The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution, making this compound a potentially versatile intermediate for the synthesis of more complex molecules. The primary amine of the methanamine group can undergo typical amine reactions, such as acylation and alkylation.
Safety and Handling
While specific toxicity data for (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine is not available, based on related compounds, the following precautions are recommended:
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General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or under a fume hood.
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Toxicity Profile of Analogs: The related compound (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol is classified as harmful if swallowed and causes skin and serious eye irritation.[9] Similar hazards should be anticipated for the title compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine for researchers in drug discovery and development. While direct experimental data is sparse, the integration of information from analogous structures and established analytical protocols offers a robust framework for its characterization and handling. The provided methodologies, grounded in international standards, are designed to ensure the generation of high-quality, reproducible data, thereby facilitating the advancement of research and development involving this promising pyrimidine derivative.
References
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OECD (2024), OECD Guidelines for the Testing of Chemicals, Section 1: Physical Chemical Properties, OECD Publishing, Paris. [Link][7][10]
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Wikipedia (2024), OECD Guidelines for the Testing of Chemicals. [Link][8]
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Science Alert (2015), Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link][2]
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SciSpace (2015), Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link][6]
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NIST (2024), 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. [Link][12]
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PubChem (2024), (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. [Link][9]
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MDPI (2016), 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link][3]
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